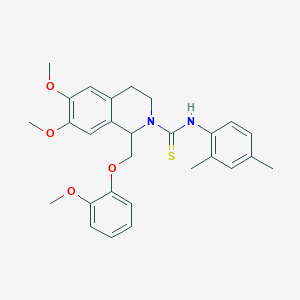

N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O4S/c1-18-10-11-22(19(2)14-18)29-28(35)30-13-12-20-15-26(32-4)27(33-5)16-21(20)23(30)17-34-25-9-7-6-8-24(25)31-3/h6-11,14-16,23H,12-13,17H2,1-5H3,(H,29,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYWDYHMNVWRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Isoquinoline Core : A bicyclic structure that is known for various biological activities.

- Dimethoxy and Methoxy Groups : These groups are often associated with increased lipophilicity and biological activity.

- Carbothioamide Functionality : This moiety may enhance the compound's interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of isoquinoline exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

- Mechanism of Action : It is hypothesized that the compound may act by inhibiting key proteins involved in cell cycle regulation and apoptosis. For instance, similar compounds have been shown to disrupt MDM2-p53 interactions, leading to p53 activation and subsequent apoptosis in cancer cells .

Antimicrobial Properties

There is evidence suggesting that compounds with similar structural motifs possess antimicrobial activities. The presence of methoxy groups can enhance antimicrobial efficacy by facilitating membrane penetration.

- Case Study : A related study indicated that certain isoquinoline derivatives exhibited potent antibacterial activity against various pathogens, suggesting a potential for similar effects in the compound of interest .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicate:

- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .

- Cell Viability Assays : WST assays showed significant reductions in cell viability in treated cells compared to controls.

In Vivo Studies

Preclinical studies involving animal models are crucial for understanding the therapeutic potential of new compounds.

- Toxicity Assessment : Initial studies suggest that the compound is well tolerated at therapeutic doses, with no significant adverse effects observed .

- Efficacy Studies : In vivo efficacy has been demonstrated through tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent.

Data Summary Table

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

- The carbothioamide group in the target compound could confer distinct binding profiles, possibly targeting cysteine proteases or thiol-dependent enzymes.

- Solubility and Stability : The methoxy groups in all analogs enhance solubility in polar solvents, but the lipophilic 2,4-dimethylphenyl group in the target compound may reduce aqueous solubility compared to the more polar oxadiazole derivative .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step alkylation and condensation reactions. Key steps include:

- Step 1 : Use of formaldehyde and secondary amines (e.g., NHR1R2) in methanol to functionalize the dihydroisoquinoline core .

- Step 2 : Bromoalkylation with BrCH2CH2Br in DMF under K2CO3/KI catalysis to introduce the (2-methoxyphenoxy)methyl group .

- Step 3 : Final carbothioamide formation via reaction with 2,4-dimethylphenyl isothiocyanate in anhydrous THF .

Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) to minimize byproducts. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm for OCH3) and aromatic protons (δ ~6.5–7.5 ppm) to confirm substitution patterns .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 499.1920 for C29H31N2O5S) with <2 ppm error to confirm molecular formula .

- FT-IR : Identify thioamide C=S stretching (ν ~1200–1250 cm⁻¹) and N-H bending (δ ~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Compare cytotoxicity (MTT assay) vs. enzyme inhibition (e.g., kinase profiling) to distinguish direct vs. off-target effects .

- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) and correlate with activity trends .

- Statistical Validation : Use ANOVA or Tukey’s HSD test to assess significance of conflicting data (e.g., IC50 variations ±10% across replicates) .

Advanced: What strategies mitigate impurities detected during synthesis?

Methodological Answer:

- HPLC Profiling : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) to detect impurities. Relative response factors (RRF) from UV/Vis (λ = 254 nm) quantify impurities at <0.1% .

- Recrystallization : Purify the final product using ethanol/water (8:2) to remove polar byproducts (e.g., unreacted amines) .

- Kinetic Control : Lower reaction temperature (0–5°C) during thiocarbamoylation to suppress dimerization .

Advanced: How can computational methods predict conformational behavior?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding between the thioamide group and conserved lysine residues .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze steric effects of the 2,4-dimethylphenyl group on dihydroisoquinoline ring puckering .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the (2-methoxyphenoxy)methyl side chain in aqueous vs. lipid bilayer environments .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Analog Synthesis : Replace the 2-methoxyphenoxy group with 3-chloro or 4-fluoro variants and test potency against a panel of cancer cell lines (e.g., MCF-7, A549) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 6,7-dimethoxy vs. 6-OH/7-OCH3) to logP and IC50 values .

- Crystallography : Solve X-ray structures of protein-ligand complexes to identify critical π-π stacking interactions with the dihydroisoquinoline core .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

- Stability Testing : Store samples at -20°C (dry, argon atmosphere) and analyze via HPLC every 30 days. Degradation products (e.g., oxidized thioamide to carboxamide) appear as new peaks at RRT 1.2–1.4 .

- Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis of the methoxy groups .

Advanced: How to address discrepancies in NMR data across solvents?

Methodological Answer:

- Solvent Screening : Compare DMSO-d6 vs. CDCl3 spectra to assess hydrogen bonding effects on chemical shifts (e.g., downfield shifts of NH in DMSO) .

- Variable Temperature NMR : Analyze line broadening at 25°C vs. 60°C to detect conformational exchange (e.g., rotation of the 2-methoxyphenoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.